
6-Carboxytetramethylrhodamine
Overview
Description
6-Carboxytetramethylrhodamine is a fluorescent dye widely used in various scientific research applications. It is known for its bright red fluorescence and is commonly used in the preparation of bioconjugates, including fluorescent antibodies and avidin derivatives used in immunochemistry. The carboxylic acid form of this compound is also prominent as a dye for oligonucleotide labeling and automated DNA sequencing applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Carboxytetramethylrhodamine can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with a carboxylating agent to introduce the carboxyl group. The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated processes to ensure high purity and yield. The compound is then purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality for research applications .
Chemical Reactions Analysis
Amide Bond Formation (Carbodiimide-Mediated Coupling)
The carboxyl group of 6-TAMRA reacts with primary amines (e.g., lysine residues in proteins or terminal amines in oligonucleotides) via carbodiimide chemistry. Ethylcarbodiimide (EDC) or N-hydroxysuccinimide (NHS) is typically used to activate the carboxyl group, forming an amine-reactive succinimidyl ester (SE) intermediate .
Reaction Conditions :
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Solvent : DMF, DMSO, or aqueous buffers (pH 6.5–8.5).
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Temperature : 4–25°C.
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Time : 1–4 hours.
Example Reaction :
Thiol-Maleimide Conjugation
6-TAMRA maleimide derivatives react selectively with sulfhydryl groups (cysteine residues) under mild conditions. This reaction forms stable thioether bonds .
Reaction Conditions :
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pH : 6.5–7.5 (to prevent disulfide bond formation).
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Solvent : PBS or Tris buffer with EDTA.
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Temperature : 25°C.
Applications :
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Site-specific labeling of cysteine-containing proteins.
Key Reactive Derivatives
Coupling Efficiency with Proteins
Stability of Conjugates
Conjugate | Storage Conditions | Fluorescence Retention (30 days) | Reference |
---|---|---|---|
6-TAMRA-IgG | -20°C, dark | 95% | |
6-TAMRA-Peptide | 4°C, pH 7.0 | 85% |
FRET-Based SIRT1 Activity Assay
6-TAMRA-labeled acetylated peptides were used to quantify SIRT1 deacetylase activity. The labeled peptide exhibited a fluorescence increase of 8–10× upon deacetylation, with a detection limit of 0.1 nM SIRT1 .
Key Parameters :
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.
-
, .
Live-Cell Imaging of Microtubules
6-TAMRA-conjugated tubulin enabled real-time visualization of microtubule dynamics in HeLa cells. Photostability studies showed <5% photobleaching over 10 minutes at 561 nm laser excitation .
Comparative Analysis with Other Rhodamines
Property | 6-TAMRA | 5-TAMRA | Rhodamine B |
---|---|---|---|
(nm) | 540–553 | 552 | 540 |
(nm) | 565–578 | 575 | 565 |
Extinction Coefficient () | 92,000 | 90,000 | 85,000 |
Preferred Application | Nucleic acid labeling | Protein labeling | General staining |
Critical Considerations
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Isomer Purity : 6-TAMRA (single isomer) resolves HPLC purification issues seen with 5(6)-TAMRA mixtures .
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Solubility : Requires organic solvents (DMSO/DMF) for stock solutions; aqueous solubility improves at pH >6.5 .
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Quenching : Avoid conjugation with aromatic residues (e.g., tryptophan) to prevent fluorescence quenching .
Scientific Research Applications
DNA Sequencing
6-TAMRA is extensively used in automated DNA sequencing. Its high photostability and distinct fluorescence characteristics allow for accurate detection of nucleic acids during sequencing processes. The dye is often conjugated to oligonucleotides, enabling precise tracking of DNA fragments during electrophoresis.
Application | Description |
---|---|
DNA Sequencing | Used as a fluorescent label for nucleotides |
Capillary Electrophoresis | Enhances resolution in DNA fragment analysis |
Protein Labeling
In protein studies, 6-TAMRA serves as a fluorescent marker for proteins and peptides. It facilitates the visualization of protein interactions and dynamics within cells. The succinimidyl ester form of 6-TAMRA is particularly useful for labeling amine-containing biomolecules.
Application | Description |
---|---|
Protein Labeling | Conjugated to peptides for tracking interactions |
Cellular Imaging | Allows visualization of protein localization |
Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique used to study molecular interactions at the nanoscale. 6-TAMRA acts as an acceptor dye in FRET experiments when paired with suitable donor dyes. This application is crucial for understanding biological processes such as protein-protein interactions and conformational changes in biomolecules.
FRET Pairing | Donor Dye | Description |
---|---|---|
6-Carboxyfluorescein (6-FAM) | 6-TAMRA | Used to study nucleic acid conformations |
Fluorescein | 6-TAMRA | Analyzes protein interactions |
Study on Ligand Binding
A research study investigated the binding properties of ligands using 6-carboxytetramethylrhodamine as a site-filling ligand in a binding cavity model. The findings revealed that the presence of 6-TAMRA significantly influenced conformational changes, enhancing our understanding of ligand-receptor interactions .
Imaging Studies
Confocal microscopy studies have employed 6-TAMRA to visualize fluid secretion in salivary glands. By quantifying fluorescence intensity, researchers could analyze the dynamics of fluid movement and the role of specific channels in secretion processes .
Mechanism of Action
The mechanism by which 6-Carboxytetramethylrhodamine exerts its effects involves its ability to absorb light at specific wavelengths and emit fluorescence. The carboxyl group allows it to form stable conjugates with biomolecules, enabling their detection and analysis through fluorescence-based techniques . The molecular targets and pathways involved depend on the specific application and the biomolecules being studied .
Comparison with Similar Compounds
6-Carboxytetramethylrhodamine is often compared with other fluorescent dyes, such as:
5-Carboxytetramethylrhodamine: Similar in structure but differs in the position of the carboxyl group.
Fluorescein: Another widely used fluorescent dye with different excitation and emission properties.
Rhodamine B: A related compound with similar fluorescence characteristics but different chemical properties.
The uniqueness of this compound lies in its specific excitation and emission wavelengths, making it suitable for applications requiring red fluorescence .
Biological Activity
6-Carboxytetramethylrhodamine (6-TAMRA) is a fluorescent dye widely used in biological research due to its vibrant fluorescence and versatility. It is particularly valuable in applications such as fluorescent labeling , flow cytometry , and immunohistochemistry . This article explores the biological activity of 6-TAMRA, highlighting its applications, mechanisms, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 440.50 g/mol
- Excitation/Emission Wavelengths : 540 nm/570 nm
- Solubility : Soluble in DMSO and DMF
Fluorescent Labeling
6-TAMRA is extensively used for labeling proteins, nucleic acids, and other biomolecules. Its strong fluorescence allows for effective visualization in live-cell imaging and various assays. The ability to conjugate 6-TAMRA to biomolecules enhances the sensitivity and specificity of detection methods.
Flow Cytometry
In flow cytometry, 6-TAMRA facilitates the analysis of cell populations based on fluorescence characteristics. This application is crucial for immunological studies and cancer research, where precise quantification of cell types is necessary.
Immunohistochemistry
Researchers utilize 6-TAMRA in immunohistochemical staining to detect specific antigens within tissue samples. This process aids in diagnosing diseases and understanding tissue architecture by providing visual confirmation of antigen presence.
Environmental Monitoring
Beyond biological applications, 6-TAMRA is also employed in environmental studies to track pollutants or biological markers in water samples, contributing to assessments of ecosystem health.
Biological Activity and Mechanisms
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Fluorescent Analog Studies :
A study investigated the synthesis and biological activity of various fluorescent vasopressin analogs, including those labeled with 6-TAMRA. The results indicated that these analogs could significantly enhance adenylate cyclase activity in renal plasma membranes, demonstrating their potential for studying receptor interactions . -
Real-Time PCR Applications :
In molecular diagnostics, a novel real-time PCR assay utilized a this compound-labeled probe for detecting Histoplasma capsulatum. The assay showed improved sensitivity compared to traditional methods, emphasizing the dye's utility in clinical diagnostics . -
SIRT Protein Deacetylases Assay :
A fluorescence assay developed for sirtuin (SIRT) protein deacetylases employed a peptide substrate containing 6-TAMRA. This assay allowed researchers to monitor deacetylation processes effectively, showcasing the dye's applicability in enzymatic studies .
Comparative Data Table
Application | Description | Key Findings |
---|---|---|
Fluorescent Labeling | Used to visualize biomolecules in live cells | Enhanced detection sensitivity |
Flow Cytometry | Analyzes cell populations based on fluorescence | Crucial for immunology and cancer research |
Immunohistochemistry | Detects specific antigens in tissue samples | Aids in disease diagnosis |
Environmental Monitoring | Tracks pollutants or biological markers in water samples | Insights into ecosystem health |
Safety Considerations
While 6-TAMRA is invaluable for research, it poses certain safety risks. It can cause skin irritation and serious eye irritation upon contact. Proper handling protocols must be followed to minimize exposure risks .
Properties
IUPAC Name |
4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMHKNAGZHBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376331 | |
Record name | 6-Carboxytetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91809-67-5 | |
Record name | 6-Carboxytetramethylrhodamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Carboxytetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Carboxytetramethylrhodamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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